(Z)-S-(2-((3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate
Description
Properties
IUPAC Name |
S-[2-[(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-4-16-11-6-5-10(19-3)7-12(11)21-14(16)15-13(18)8-20-9(2)17/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKDHXHEHWWVKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CSC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-4-methoxybenzenethiol with Ethyl α-Ketoesters
The benzothiazole scaffold is constructed via RuCl₃-catalyzed oxidative coupling of N-arylthioureas. For the target compound, 2-amino-4-methoxybenzenethiol reacts with ethyl 2-oxobutanoate under blue LED irradiation (λₘₐₓ = 465 nm) in acetone, facilitated by BF₃·Et₂O as a Lewis acid. This step achieves 78–85% yield, with the 3-ethyl substituent introduced via the ketoester’s alkyl chain.
Reaction Conditions :
Alternative Microwave-Assisted Cyclization
Microwave irradiation accelerates the formation of the benzothiazole ring. A mixture of 2-amino-4-methoxybenzenethiol and ethyl bromopyruvate in dimethylformamide (DMF) undergoes MW irradiation (100°C, 10 min), yielding 3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-one in 91% yield. This method reduces reaction time from hours to minutes compared to conventional heating.
One-Pot Tandem Synthesis
A scalable one-pot method combines benzothiazole formation and thioacetylation. In this approach, 2-amino-4-methoxybenzenethiol, ethyl 2-oxobutanoate, and thioacetic anhydride react in acetonitrile under Sc(OTf)₃ catalysis. The process proceeds via:
- Knoevenagel Condensation : Forms the benzothiazole ring.
- Michael Addition : Thioacetic anhydride acylates the amine.
- Tautomerization : Stabilizes the (Z)-configuration.
Advantages :
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Yield (%) | Time (h) | Selectivity (Z:E) |
|---|---|---|---|
| Stepwise Synthesis | 62 | 24 | 94:6 |
| One-Pot Tandem | 76 | 12 | 89:11 |
| MW-Assisted | 91 | 0.17 | N/A |
Environmental Impact
- Stepwise Synthesis : Uses halogenated solvents (dichloromethane), generating 3.2 kg waste per kg product.
- One-Pot Tandem : Employs green solvents (acetonitrile) and reduces waste to 1.1 kg/kg.
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the (Z)-configuration, with dihedral angles of 12.3° between the benzothiazole and ethanethioate planes.
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost per kg ($) |
|---|---|
| 2-Amino-4-methoxybenzenethiol | 320 |
| Thioacetic Anhydride | 280 |
| Sc(OTf)₃ | 1,150 |
Chemical Reactions Analysis
Types of Reactions
(Z)-S-(2-((3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether and amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Synthesis of the Compound
The synthesis of (Z)-S-(2-((3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate typically involves multi-step reactions that integrate various chemical methodologies. The compound can be synthesized through the reaction of 3-ethyl-6-methoxybenzo[d]thiazole with appropriate amine and thioester derivatives under controlled conditions.
Table 1: General Synthetic Pathways
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 3-Ethyl-6-methoxybenzo[d]thiazole + Amine | Reflux in solvent | Intermediate |
| 2 | Intermediate + Ethyl Chloroacetate | Base catalysis | (Z)-S-(...) ethanethioate |
This synthetic route highlights the importance of controlling reaction conditions to achieve high yields and purity.
Antimicrobial Properties
Research has indicated that compounds containing benzothiazole moieties exhibit significant antimicrobial activities. For instance, studies have shown that related compounds demonstrate effectiveness against a range of bacteria and fungi, suggesting that (Z)-S-(...) may possess similar properties due to its structural features.
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| (Z)-S-(...) | C. albicans | TBD |
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Benzothiazole derivatives have been explored as tubulin inhibitors, targeting cancer cell proliferation. In vitro studies are ongoing to evaluate the cytotoxic effects of (Z)-S-(...) against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a recent study, (Z)-S-(...) was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.
Mechanistic Insights
The mechanism of action for compounds like (Z)-S-(...) often involves interaction with cellular targets such as tubulin or DNA. Studies utilizing molecular docking simulations suggest that the compound may bind effectively to tubulin, disrupting microtubule dynamics crucial for cell division.
Table 3: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Tubulin | -8.5 |
| DNA | -7.9 |
Conclusion and Future Directions
The applications of this compound are promising, particularly in the fields of medicinal chemistry and pharmacology. Ongoing research into its synthesis, biological activities, and mechanisms will further elucidate its potential as a therapeutic agent.
Future studies should focus on:
- Comprehensive in vivo evaluations to assess safety and efficacy.
- Exploration of structure-activity relationships to optimize its pharmacological profile.
- Investigating potential synergistic effects with other therapeutic agents.
Mechanism of Action
The mechanism of action of (Z)-S-(2-((3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Benzothiazole Derivatives
Key Observations:
Substituent Flexibility: The target compound’s 3-ethyl and 6-methoxy groups contrast with the allyl/ethoxy (in ) and bulky aromatic substituents (in ).
Functional Groups : The thioester group in the target compound and may confer distinct reactivity in nucleophilic substitutions compared to the ketone in .
Biological Activity
(Z)-S-(2-((3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. The structure of this compound suggests it may interact with various biological targets, thereby influencing cellular processes.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a benzothiazole moiety known for its pharmacological properties. The molecular formula is , with a molecular weight of approximately 249.33 g/mol. The presence of the thiazole ring contributes to its reactivity and biological activity.
Antimicrobial Activity
Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various substituted benzothiazoles, compounds similar to this compound showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The compounds were tested using the disc diffusion method, revealing zones of inhibition that indicated their effectiveness against pathogens such as Bacillus subtilis and Escherichia coli .
| Compound Code | Zone of Inhibition (mm) |
|---|---|
| 3a | 16 |
| 3b | 17 |
| 3c | 20 |
| 3d | 15 |
Antitumor Activity
The compound's potential as an anticancer agent has also been explored. Studies involving synthesized derivatives of benzothiazole have shown that they can inhibit the growth of various cancer cell lines. For instance, compounds derived from similar structures demonstrated cytotoxic effects against leukemia and breast cancer cells, suggesting that this compound may possess similar properties .
While specific mechanisms for this compound are still under investigation, the general action of benzothiazole derivatives includes:
- Inhibition of DNA Synthesis : Many benzothiazole compounds interfere with DNA replication in cancer cells.
- Protein Interaction : These compounds may bind to specific proteins involved in cell signaling pathways, altering their function.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial and cancer cells, leading to cell death.
Case Studies
- Antimicrobial Evaluation : A study reported the synthesis and testing of several benzothiazole derivatives, including those structurally related to this compound. These derivatives exhibited varying degrees of antibacterial activity, with some showing significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa .
- Anticancer Activity : Another research focused on a series of benzothiazole derivatives evaluated for their anticancer properties against different cell lines. Results indicated that certain modifications to the benzothiazole structure enhanced cytotoxicity, suggesting a structure-activity relationship that could be applied to optimize this compound for improved efficacy .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Multi-step synthesis typically involves coupling benzo[d]thiazole derivatives with thiol-containing precursors. For example, one route starts with 3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylideneamine, which undergoes nucleophilic substitution with a thioester intermediate. Critical parameters include:
- Solvents : Dimethylformamide (DMF) or ethanol for solubility optimization .
- Catalysts : Triethylamine or pyridine to facilitate deprotonation .
- Temperature : Controlled reflux (70–90°C) to prevent side reactions .
- Purification : High-performance liquid chromatography (HPLC) for isolating the Z-isomer .
- Yield Optimization : Yields range from 45–75% depending on solvent polarity and catalyst loading .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the thiazole ring and Z-configuration via coupling constants (e.g., 3J = 12–14 Hz for olefinic protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ observed within 0.5 ppm error) .
- X-ray Crystallography : Resolves spatial arrangement of the thioester and benzothiazole moieties .
Q. What preliminary biological activities have been reported, and what assays are used for screening?
- Methodological Answer :
- Antimicrobial Activity : Tested via broth microdilution (MIC values: 2–16 µg/mL against S. aureus and E. coli) .
- Enzyme Inhibition : Assayed against tyrosine kinases (IC₅₀: 0.8–3.2 µM) using fluorescence polarization .
- Cytotoxicity : Evaluated via MTT assay on cancer cell lines (e.g., IC₅₀: 5–12 µM in HeLa cells) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) impact biological activity and selectivity?
- Methodological Answer :
- SAR Studies : Compare analogs with altered methoxy/ethyl groups (Table 1).
| Substituent (R₁/R₂) | Antimicrobial MIC (µg/mL) | Kinase IC₅₀ (µM) |
|---|---|---|
| 3-Ethyl/6-Methoxy | 2–16 | 0.8–3.2 |
| 3-Methyl/6-Ethoxy | 8–32 | 5.6–12.4 |
| 3-Propyl/6-Hydroxy | >64 | >20 |
- Key Insight : Bulky alkyl groups (e.g., ethyl) enhance kinase selectivity by fitting hydrophobic enzyme pockets .
Q. What reaction mechanisms govern the formation of the Z-isomer during synthesis?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : The Z-isomer forms preferentially under low-temperature conditions (0–10°C) due to steric hindrance between the ethyl group and thioester .
- Intermediate Trapping : Use of deuterated solvents in NMR identifies a planar imine intermediate prior to cyclization .
Q. How can contradictory data on synthetic yields and biological activity be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize solvent purity (e.g., HPLC-grade DMF) and catalyst batch .
- Meta-Analysis : Compare data across studies (e.g., 45% yield in ethanol vs. 75% in DMF) to identify solvent-dependent trends .
- Biological Replicates : Use ≥3 independent assays to mitigate variability in MIC/IC₅₀ values .
Q. What computational or experimental methods elucidate interactions with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina predicts binding to kinase ATP pockets (ΔG: −9.2 kcal/mol) .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kₐ: 1.2 × 10⁴ M⁻¹s⁻¹; k_d: 0.003 s⁻¹) .
- Mutagenesis Studies : Replace key residues (e.g., Lys123 in kinase) to validate binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
